D-mannose-13C6,d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

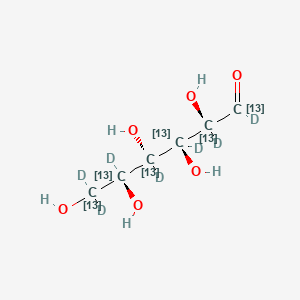

(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |

InChI Key |

GZCGUPFRVQAUEE-ABSSTGCDSA-N |

Isomeric SMILES |

[2H][13C](=O)[13C@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Mannose-13C6,d7: Structure, Metabolism, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled monosaccharide D-mannose-13C6,d7, with a primary focus on the well-documented D-mannose-13C6. It details its structure, physicochemical properties, and its role as a tracer in metabolic research. This document also outlines key experimental methodologies and visualizes its metabolic pathway to facilitate a deeper understanding for research and drug development applications. While D-mannose fully labeled with Carbon-13 (¹³C₆) is readily available, the combined labeling with seven deuterium atoms (d7) suggests a custom-synthesized variant for specific mass spectrometry-based analyses.

Core Concepts: D-Mannose and Isotopic Labeling

D-mannose is a C-2 epimer of glucose and a naturally occurring simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of proteins.[1][2][3] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or D), into the D-mannose structure creates a powerful tool for researchers. These non-radioactive, heavy isotopes act as tracers, allowing for the precise tracking and quantification of molecules through biological pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR).[1][2]

D-mannose-13C6 indicates that all six carbon atoms in the mannose molecule have been replaced with the ¹³C isotope. This uniform labeling provides a distinct mass shift (M+6) compared to the unlabeled molecule, making it an excellent internal standard for metabolic flux analysis and biomolecular NMR.[4][5]

Structure and Physicochemical Properties

The fundamental structure of D-mannose-13C6 is identical to that of its unlabeled counterpart, with the key difference being the isotopic composition of the carbon backbone.

Chemical Structure of D-Mannose-13C6:

The IUPAC name for D-Mannose-13C6 is (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-¹³C₆)hexanal.[6] Its structure can be represented in both open-chain and cyclic (pyranose) forms.

SMILES String: O[13CH2][13C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[13C@@H]1O[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for D-mannose-13C6, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₆H₁₂O₆ | [5] |

| Molecular Weight | 186.11 g/mol | [4][5][6] |

| CAS Number | 287100-74-7 | [4][5][7] |

| Isotopic Purity | ≥98 atom % ¹³C | [5] |

| Chemical Purity | ≥98% | [4][5] |

| Physical Form | Powder | [5] |

| Melting Point | 133 °C | [5] |

| Optical Activity | [α]20/D +14.5°, c = 1 in H₂O | [5] |

| Mass Shift | M+6 | [5] |

Experimental Protocols: Metabolic Flux Analysis using D-Mannose-13C6

D-mannose-13C6 is frequently used in metabolic flux analysis to trace the fate of mannose through various metabolic pathways. Below is a generalized methodology for a cell-based assay.

Objective:

To quantify the incorporation of D-mannose into glycoproteins and its entry into central carbon metabolism.

Materials:

-

Cell line of interest (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM) and supplements

-

D-Mannose-13C6

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Methanol, Chloroform, Water (for metabolite extraction)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to a desired confluency (typically 70-80%).

-

Replace the standard culture medium with a medium containing a known concentration of D-mannose-13C6. The concentration and labeling duration will depend on the specific experimental goals and cell type.

-

Incubate the cells for the desired time period (e.g., 0, 2, 6, 12, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction (e.g., using a chloroform/methanol/water system) to separate polar metabolites from lipids and proteins.

-

Collect the polar metabolite fraction and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS system equipped with a suitable column (e.g., HILIC for polar metabolites).

-

Develop a targeted MS method to detect and quantify the ¹³C-labeled isotopologues of downstream metabolites of mannose, such as mannose-6-phosphate, fructose-6-phosphate, and GDP-mannose.

-

-

Data Analysis:

-

Integrate the peak areas for the different isotopologues of each metabolite.

-

Calculate the fractional labeling to determine the contribution of exogenous D-mannose-13C6 to each metabolite pool.

-

Use metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network.

-

Visualization of D-Mannose Metabolism

D-mannose enters the cell and is rapidly phosphorylated. It can then either be directed towards glycolysis or used for the synthesis of activated mannose donors for glycosylation reactions.

Caption: Metabolic pathway of D-Mannose within a mammalian cell.

Applications in Research and Drug Development

The use of D-mannose-13C6 and other isotopically labeled sugars is invaluable in several areas of biomedical research:

-

Metabolic Disease Research: Tracing mannose metabolism can provide insights into congenital disorders of glycosylation (CDG), a group of rare genetic diseases.[8][9]

-

Oncology: Cancer cells often exhibit altered glycosylation patterns. D-mannose-13C6 can be used to study these changes and identify potential therapeutic targets.

-

Infectious Disease: D-mannose is known to inhibit the adhesion of certain bacteria, such as E. coli, to urothelial cells, which is relevant for urinary tract infection (UTI) research.[8][10][11] Labeled mannose can help in understanding the mechanisms of bacterial adhesion and the effects of mannose-based therapies.

-

Drug Development: Stable isotope-labeled compounds are essential in drug development for quantitative analysis in pharmacokinetic and pharmacodynamic (PK/PD) studies.[1][2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 5. D -Mannose-13C6 13C 98atom 287100-74-7 [sigmaaldrich.com]

- 6. D-Mannose-13C6 | C6H12O6 | CID 131877173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. D-Mannose: Uses and Risks [webmd.com]

- 9. D-Mannose: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. D-mannose: Uses, UTIs, benefits, and risks [medicalnewstoday.com]

A Technical Guide to D-mannose-13C6,d7: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties of the isotopically labeled monosaccharide, D-mannose-13C6,d7. It includes key data on its molecular characteristics, a summary of its role in significant metabolic pathways, and outlines experimental protocols for its application in metabolic research, particularly in tracer studies for drug development and glycobiology.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of D-mannose, a naturally occurring hexose sugar. In this form, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C), and seven hydrogen atoms are substituted with deuterium (d or ²H). This dual labeling makes it a powerful tool for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification, providing a distinct mass shift from its unlabeled counterpart.

Quantitative data for D-mannose and its common isotopologues are summarized below for comparative analysis.

| Property | D-mannose | D-mannose-13C6 | This compound (Calculated) |

| Molecular Formula | C₆H₁₂O₆ | ¹³C₆H₁₂O₆ | ¹³C₆H₅D₇O₆ |

| Molecular Weight ( g/mol ) | 180.16 | 186.11[1][2][3][4] | ~193.15 |

| Exact Mass (Da) | 180.06339 | 186.08352[1] | ~193.1275 |

| Isotopic Purity (¹³C) | Not Applicable | ≥98 atom % | ≥98 atom % |

| Isotopic Enrichment (d) | Not Applicable | Not Applicable | ≥99 atom % (typical for precursors) |

| Appearance | White to off-white solid | White to off-white solid[2] | White to off-white solid |

| Melting Point | ~132 °C | ~133 °C | Not specified, expected to be similar to D-mannose-13C6 |

| Solubility | Soluble in water | Soluble in water | Soluble in water |

| Mass Shift from Unlabeled | 0 | +6 | +13 |

| Labeled CAS Number | 3458-28-4 | 287100-74-7[3][4] | Not available |

Metabolic Significance and Signaling Pathways

D-mannose plays a crucial role in several key metabolic pathways, most notably in glycolysis and as a precursor for the synthesis of glycoproteins through N-linked glycosylation.[5] Once transported into the cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate. This intermediate can then either be isomerized to fructose-6-phosphate to enter the glycolytic pathway or be converted to mannose-1-phosphate, which is a precursor for GDP-mannose, a key substrate for glycosylation reactions.[5][6]

The use of this compound allows researchers to trace the fate of exogenous mannose through these interconnected pathways, providing quantitative insights into metabolic flux and the contribution of mannose to various cellular processes.

Experimental Protocols and Methodologies

This compound is primarily utilized in metabolic tracer studies coupled with analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Labeling and Sample Preparation

A typical experimental workflow involves introducing this compound into a biological system (e.g., cell culture, animal model) and allowing it to be metabolized.

-

Metabolic Labeling: Cells or organisms are cultured in a medium where unlabeled mannose is replaced with this compound at a known concentration. The duration of labeling is optimized based on the metabolic pathway and turnover rates of the molecules of interest.

-

Quenching and Extraction: After the labeling period, metabolic activity is rapidly halted (quenched), typically using cold solvents. Metabolites are then extracted from the cells or tissues using appropriate solvent systems (e.g., methanol/water/chloroform).

-

Derivatization (Optional): For certain analyses, such as gas chromatography-mass spectrometry (GC-MS), chemical derivatization may be necessary to improve the volatility and thermal stability of the sugar analytes.

Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and quantifying isotopically labeled metabolites.

-

Protocol:

-

Extracted metabolites are separated using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar molecules like sugars.

-

The eluent is introduced into a mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap).

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both unlabeled and labeled mannose and its downstream metabolites. For instance, in a study quantifying D-mannose in human serum, the transition of m/z 179 → 59 was used for D-mannose, while m/z 185 → 92 was used for the D-mannose-13C6 internal standard.[7]

-

The relative abundance of the labeled and unlabeled forms is used to determine the extent of incorporation and calculate metabolic flux.

-

Analysis by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information and insights into the specific positions of isotopic labels within a molecule.

-

Protocol:

-

Following extraction and purification, the sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

One-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR spectra are acquired.

-

The presence of the ¹³C label allows for the use of ¹³C-edited experiments, which can simplify complex spectra and facilitate the assignment of signals corresponding to the labeled mannose and its metabolic products.[8]

-

The analysis of coupling constants and chemical shifts provides information on the conformation and environment of the labeled atoms.

-

Applications in Research and Drug Development

-

Metabolic Flux Analysis: Quantifying the rate of metabolic reactions and understanding how different pathways are utilized under various physiological or pathological conditions.

-

Glycobiology Research: Tracing the incorporation of mannose into glycoproteins and other glycoconjugates to study the dynamics of glycosylation.

-

Pharmacokinetic Studies: Using deuterated compounds can sometimes alter metabolic profiles, and studies with this compound can help elucidate these effects.

-

Internal Standards: The defined mass shift of this compound makes it an excellent internal standard for accurate quantification of endogenous mannose levels in biological samples.[7]

References

- 1. D-Mannose-13C6 | C6H12O6 | CID 131877173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 4. scbt.com [scbt.com]

- 5. Mannose - Wikipedia [en.wikipedia.org]

- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Metabolic Pathways: A Technical Guide to the Commercial Availability and Application of Isotopically Labeled D-Mannose

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in various biological processes, most notably the glycosylation of proteins. The study of mannose metabolism and its role in cellular signaling is paramount in understanding a range of physiological and pathological states. Stable isotope-labeled D-mannose, particularly ¹³C-labeled variants, serves as an indispensable tool for researchers, enabling precise tracing of its metabolic fate and its impact on complex biological systems. This technical guide provides a comprehensive overview of the commercial availability of D-mannose-¹³C₆ and delves into its applications in metabolic research, offering detailed experimental insights. While the inquiry specified D-mannose-¹³C₆,d₇, a thorough market survey indicates that D-mannose-¹³C₆ is the readily available isotopologue , and no commercial sources for the deuterated and carbon-13 co-labeled variant were identified. This guide will therefore focus on the applications of the uniformly ¹³C-labeled D-mannose.

Commercial Availability of D-mannose-¹³C₆

A variety of suppliers offer D-mannose-¹³C₆, typically with high isotopic and chemical purity. Researchers should consult with suppliers for the most current pricing and availability.

| Supplier | Product Name/Variant | Catalog Number (Example) | CAS Number | Isotopic Purity | Chemical Purity |

| Cambridge Isotope Laboratories, Inc. | D-Mannose (U-¹³C₆, 99%) | CLM-6567 | 287100-74-7 | 99 atom % ¹³C | ≥98% |

| Sigma-Aldrich | D-Mannose-¹³C₆ | 592994 | 287100-74-7 | 98 atom % ¹³C | 99% (CP) |

| MedChemExpress | D-Mannose-¹³C₆ | HY-N0379S22 | 287100-74-7 | ≥98.0% | ≥98.0% |

| Santa Cruz Biotechnology | D-Mannose-UL-¹³C₆ | sc-221809 | 287100-74-7 | Not Specified | Not Specified |

| Clearsynth | D-Mannose-UL ¹³C₆ | CS-T-96530 | 287100-74-7 | Not Specified | Not Specified |

| Eurisotop | D-MANNOSE (U-¹³C₆, 99%) | CLM-6567 | 287100-74-7 | 99% | 98% |

| Omicron Biochemicals, Inc. | D-[UL-¹³C₆]mannose | MAN-007 | 287100-74-7 | Not Specified | Not Specified |

Experimental Protocols

The primary applications of D-mannose-¹³C₆ are as a tracer in metabolic flux analysis (MFA) and as an internal standard for quantitative mass spectrometry.

Protocol 1: Use of D-mannose-¹³C₆ as an Internal Standard for LC-MS/MS Quantification of D-mannose in Human Serum

This protocol is adapted from a method for the quantification of D-mannose in human serum as a potential cancer biomarker.

1. Materials and Reagents:

-

D-mannose (unlabeled)

-

D-mannose-¹³C₆ (Internal Standard - IS)

-

Surrogate blank serum (e.g., charcoal-stripped)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water (LC-MS grade)

-

Formic acid (MS grade)

-

Agilent 1200 series HPLC or equivalent

-

SUPELCOGEL™ Pb, 6% Crosslinked column or equivalent

-

Triple quadrupole mass spectrometer

2. Preparation of Standards and Internal Standard:

-

Prepare a stock solution of unlabeled D-mannose in water.

-

Prepare a stock solution of D-mannose-¹³C₆ (IS) in water.

-

Generate a standard curve by spiking known concentrations of unlabeled D-mannose into the surrogate blank serum.

-

Add a fixed concentration of the D-mannose-¹³C₆ internal standard to all standards, quality controls, and unknown serum samples.

3. Sample Preparation:

-

Thaw human serum samples on ice.

-

To 50 µL of serum, add the internal standard solution.

-

Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: SUPELCOGEL™ Pb, 6% Crosslinked

-

Mobile Phase: Isocratic elution with HPLC water

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 80 °C

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Ion Electrospray (ESI-)

-

Monitor the appropriate precursor-to-product ion transitions for both unlabeled D-mannose and D-mannose-¹³C₆.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of D-mannose in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Metabolic Networks

D-mannose metabolism is intricately linked to several key cellular pathways, most notably N-linked glycosylation. D-mannose-¹³C₆ can be used to trace the flux of mannose into these pathways.

D-Mannose Metabolism and Entry into Glycosylation

Exogenous D-mannose is transported into the cell and phosphorylated by hexokinase to D-mannose-6-phosphate. This is a crucial branch point, as D-mannose-6-phosphate can either be isomerized to fructose-6-phosphate by mannose phosphate isomerase (MPI) for entry into glycolysis or be converted to D-mannose-1-phosphate by phosphomannomutase (PMM), a key step for its activation into GDP-mannose, the donor substrate for N-glycosylation.

D-Mannose and the PI3K/Akt/mTOR Signaling Pathway

Recent studies have implicated D-mannose in the regulation of cellular metabolism through major signaling hubs. For instance, D-mannose has been shown to regulate hepatocyte lipid metabolism by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. Tracing the metabolic fate of D-mannose-¹³C₆ in conjunction with phosphoproteomic analysis of key nodes in this pathway could elucidate the direct metabolic links to signaling events.

Experimental Workflow: Metabolic Flux Analysis using D-mannose-¹³C₆

Metabolic flux analysis (MFA) with stable isotopes is a powerful technique to quantify the rates of metabolic reactions. D-mannose-¹³C₆ can be used as a tracer to delineate the flow of carbon through mannose-related metabolic pathways.

D-mannose-¹³C₆ is a commercially accessible and valuable tool for researchers investigating glycosylation, metabolic pathways, and cellular signaling. Its application as an internal standard in quantitative mass spectrometry provides high accuracy and precision, while its use as a tracer in metabolic flux analysis offers deep insights into the dynamics of mannose metabolism. The ability to trace the incorporation of ¹³C from D-mannose into various biomolecules and to correlate these metabolic fluxes with changes in signaling pathways, such as the PI3K/Akt/mTOR pathway, opens up new avenues for understanding the intricate roles of mannose in health and disease. This guide provides a foundational understanding for the procurement and application of D-mannose-¹³C₆, empowering researchers to design and execute robust experiments in their respective fields.

An In-depth Technical Guide on the Safety and Handling of D-mannose-13C6,d7

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

The key quantitative data for D-mannose has been compiled from various safety data sheets to provide a clear overview of its physical and chemical properties.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1] |

| Molar Mass | 180.16 g/mol | [1] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 126-134°C | [2] |

| Solubility | Soluble in water | [2] |

| Bulk Density | 0.25 - 0.60 g/cm³ | [2] |

| Flash Point | Not applicable | [2] |

| Auto-ignition Temperature | Not available | [2] |

Section 2: Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), D-mannose is not classified as a hazardous substance.[1][4][5] To our knowledge, this product does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice.[5]

Potential Health Effects:

-

Inhalation: Dust may cause respiratory irritation with excessive exposure.[5]

-

Skin Contact: Prolonged contact may lead to skin dryness.[2]

-

Eye Contact: Dust may cause slight irritation.[2]

-

Ingestion: May cause discomfort if swallowed.[2]

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

-

Ensure good ventilation of the work station.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection.[1][3]

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in work areas.[1]

Storage:

-

Store away from incompatible materials, such as strong oxidizers.[7]

Caption: Workflow for Safe Storage and Handling.

Section 4: First Aid and Emergency Procedures

In the event of exposure or an accident, the following first-aid measures should be taken.

| Exposure Route | First-Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [3] |

| Skin Contact | Brush off loose particles. Wash the affected area with plenty of water. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice if you feel unwell. | [1][2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[5]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.[2][5]

-

Hazardous Decomposition Products: In case of fire, toxic fumes may be released.[5]

Accidental Release Measures:

-

Wear appropriate personal protective equipment.

-

For containment, use a clean shovel to place the material in a dry container.[5]

-

Clean up the spill by mechanically recovering the product (scoop or vacuum).[5]

-

Dispose of the material at an authorized site.[5]

Caption: Emergency Response Workflow.

Section 5: Experimental Protocols

While specific experimental protocols for safety testing of this compound are not available, the safety data for D-mannose is based on standard toxicological and chemical testing methodologies. These typically include:

-

Acute Toxicity Studies: To determine the short-term adverse effects of a substance after a single exposure.

-

Skin and Eye Irritation Tests: To assess the potential for a substance to cause irritation upon contact.

-

Physical-Chemical Property Testing: To determine properties like melting point, boiling point, and solubility.

These tests are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and consistency.

This technical guide provides a comprehensive overview of the safety and handling procedures for this compound, based on the available data for D-mannose. Researchers, scientists, and drug development professionals should always adhere to good laboratory practices and the specific safety guidelines of their institution.

References

An In-depth Technical Guide to Stable Isotope Labeling with D-Mannose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stable isotope labeling with D-mannose, a powerful technique for elucidating the metabolic fate of this critical monosaccharide and its role in glycosylation. This guide is designed for researchers, scientists, and drug development professionals who are interested in applying this methodology to their work. We will delve into the core metabolic pathways, provide detailed experimental protocols, present quantitative data for easy comparison, and visualize key processes using diagrams.

Introduction to D-Mannose Metabolism and Glycosylation

D-mannose, a C-2 epimer of glucose, is a crucial monosaccharide in human metabolism, primarily for the glycosylation of proteins.[1] Unlike glucose, which is a primary energy source, D-mannose plays a more specialized role in the synthesis of N-linked glycans, which are critical for protein folding, stability, and function.

Mammalian cells obtain D-mannose from two main sources: exogenous uptake from the extracellular environment and endogenous synthesis from glucose. Once inside the cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate (Man-6-P). This intermediate stands at a critical metabolic crossroads, where it can be directed into one of two major pathways:

-

Glycosylation Pathway: Man-6-P is converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2). Man-1-P is then activated to GDP-mannose, the primary donor for N-glycosylation.

-

Glycolytic Pathway: Man-6-P is isomerized to fructose-6-phosphate (Fru-6-P) by phosphomannose isomerase (MPI), entering the glycolytic pathway.

Stable isotope labeling with heavy isotopes of carbon (¹³C) or hydrogen (deuterium, ²H) allows for the precise tracing of D-mannose through these metabolic pathways. By replacing the naturally abundant light isotopes with their heavier, non-radioactive counterparts, researchers can track the incorporation of labeled mannose into glycoproteins and other metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This provides invaluable insights into metabolic flux, the relative contributions of different sugar sources to glycosylation, and the impact of various conditions on these processes.

Quantitative Data on D-Mannose Metabolism and Incorporation

The following tables summarize key quantitative data related to D-mannose metabolism and its incorporation into glycoproteins, compiled from various studies.

| Parameter | Cell Type | Value | Experimental Conditions | Citation |

| Uptake Rate | Human Fibroblasts | 9.4–22 nmol/mg protein/h | Unlabeled mannose | [2] |

| Uptake Rate | Human Fibroblasts | 1500–2200 nmol/mg protein/h | Unlabeled glucose | [2] |

| Contribution to N-glycans | Normal Human Fibroblasts | 25-30% from exogenous mannose | 5 mM glucose, 50 µM mannose | [2] |

| Contribution to N-glycans | MPI-deficient Fibroblasts | 80% from exogenous mannose | 5 mM glucose, 50 µM mannose | [2] |

| Incorporation Efficiency | Various Cell Lines | 1-2% of uptaken mannose | Physiological concentrations | [2] |

| Incorporation Efficiency | Various Cell Lines | 0.01-0.03% of uptaken glucose | Physiological concentrations | [2] |

Table 1: D-Mannose Uptake and Contribution to N-Glycans

| Therapeutic Antibody | High-Mannose Glycan Type | Clearance Comparison | Animal Model | Citation |

| mAb1 | Man5 and Man8/9 | 3-fold faster than complex-fucosylated | Mice | [3] |

| Not Specified | High-mannose glycoforms | Increased clearance | Humans | [4] |

Table 2: Pharmacokinetic Impact of High-Mannose Glycans on Therapeutic Antibodies

Experimental Protocols

This section provides detailed methodologies for key experiments involving stable isotope labeling with D-mannose.

Cell Culture and Stable Isotope Labeling

This protocol describes the metabolic labeling of mammalian cells with ¹³C-labeled D-mannose for subsequent analysis of glycoproteins.

Materials:

-

Mammalian cell line of interest (e.g., HEK293, CHO, human fibroblasts)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free and mannose-free cell culture medium

-

Sterile D-glucose solution

-

Sterile, stable isotope-labeled D-mannose (e.g., [U-¹³C₆]-D-mannose)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10 cm dishes) and grow to the desired confluency (typically 70-80%) in complete culture medium.

-

Medium Preparation: Prepare the labeling medium by supplementing glucose-free, mannose-free medium with dialyzed FBS, the desired concentration of D-glucose (e.g., 5 mM), and the stable isotope-labeled D-mannose (e.g., 50 µM [U-¹³C₆]-D-mannose).

-

Labeling:

-

Aspirate the complete medium from the cells.

-

Wash the cells twice with sterile PBS.

-

Add the prepared labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired labeling period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the turnover rate of the protein of interest and the desired level of isotopic enrichment.

-

Cell Harvest:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate or scrape them into PBS and pellet by centrifugation.

-

Store the cell pellet at -80°C until further processing.

-

Glycoprotein Extraction and N-Glycan Release

This protocol outlines the extraction of glycoproteins from labeled cells and the enzymatic release of N-linked glycans.

Materials:

-

Labeled cell pellet from Protocol 3.1

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Denaturing buffer (e.g., 5% SDS)

-

Peptide-N-Glycosidase F (PNGase F)

-

Reaction buffer for PNGase F

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Denaturation, Reduction, and Alkylation:

-

Take a defined amount of protein (e.g., 100 µg) and add denaturing buffer. Heat at 95°C for 5 minutes.

-

Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

-

-

N-Glycan Release:

-

Add PNGase F and the corresponding reaction buffer to the protein sample.

-

Incubate at 37°C overnight.

-

-

Glycan Purification:

-

Acidify the sample with formic acid.

-

Use a C18 SPE cartridge to separate the released glycans (flow-through) from the deglycosylated peptides (bound).

-

Collect the flow-through containing the glycans and dry it using a vacuum concentrator.

-

Mass Spectrometry Analysis of Labeled Glycans

This protocol provides a general workflow for the analysis of released ¹³C-labeled N-glycans by LC-MS/MS.

Materials:

-

Dried, labeled N-glycans from Protocol 3.2

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)

-

Porous graphitized carbon (PGC) or HILIC chromatography column

Procedure:

-

Sample Reconstitution: Reconstitute the dried glycans in a small volume of Mobile Phase A.

-

LC Separation:

-

Inject the sample onto the LC system.

-

Separate the glycans using a gradient of Mobile Phase B. A typical gradient might be 0-60% B over 60 minutes.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive or negative ion mode.

-

Acquire full scan MS data to identify the isotopic envelopes of the labeled glycans. The mass shift will depend on the number of mannose residues and the ¹³C enrichment. For a glycan containing nine mannose residues labeled with [U-¹³C₆]-D-mannose, the mass will increase by 54 Da (9 mannose * 6 ¹³C).

-

Acquire tandem MS (MS/MS) data for structural elucidation of the glycans.

-

-

Data Analysis:

-

Process the raw data using appropriate software.

-

Identify the labeled glycan species based on their accurate mass and isotopic distribution.

-

Quantify the relative abundance of different glycoforms by integrating the peak areas of their respective isotopic envelopes.

-

Signaling Pathways and Experimental Workflows

Stable isotope labeling with D-mannose is a valuable tool for investigating how changes in glycosylation can impact cellular signaling.

D-Mannose Metabolic and Glycosylation Pathway

The following diagram illustrates the central metabolic pathways of D-mannose, leading to either glycolysis or N-glycosylation.

Caption: Metabolic fate of D-mannose leading to glycolysis or N-glycosylation.

Impact of D-Mannose on T-reg Cell Differentiation and Immunomodulation

Recent studies have shown that D-mannose can influence immune responses by promoting the differentiation of regulatory T cells (Tregs). This process is mediated by the activation of TGF-β, which involves integrin αvβ8 and the generation of reactive oxygen species (ROS).[5]

Caption: D-mannose-induced regulatory T cell differentiation pathway.

Experimental Workflow for Stable Isotope Labeling with D-Mannose

The following diagram outlines the general experimental workflow for a typical stable isotope labeling study with D-mannose, from cell culture to data analysis.

Caption: General experimental workflow for D-mannose stable isotope labeling.

Applications in Drug Development

Stable isotope labeling with D-mannose has significant applications in the development of therapeutic proteins, particularly monoclonal antibodies (mAbs). The glycosylation profile of a mAb, especially the presence of high-mannose glycans, can significantly impact its pharmacokinetic properties and effector functions.[3][4]

-

Pharmacokinetic Studies: By administering stable isotope-labeled mAbs with different glycoforms to animal models, researchers can precisely track their clearance rates and metabolic fate. This information is crucial for optimizing the glycosylation profile of a therapeutic antibody to achieve a desired half-life.[6]

-

Process Development and Manufacturing: Stable isotope labeling can be used to monitor and control the glycosylation of mAbs during cell culture production. By tracing the incorporation of labeled mannose, process parameters can be adjusted to ensure consistent and desirable glycoform distribution.

-

Understanding Mechanism of Action: Altered glycosylation can affect the binding of a therapeutic protein to its target or to Fc receptors, thereby influencing its efficacy and safety. Stable isotope labeling can help to elucidate these structure-function relationships.

Conclusion

Stable isotope labeling with D-mannose is a versatile and powerful technique for researchers, scientists, and drug development professionals. It provides a quantitative and dynamic view of mannose metabolism and its role in glycosylation. The detailed protocols, quantitative data, and visualized pathways presented in this guide offer a solid foundation for the successful implementation of this methodology. By leveraging this approach, researchers can gain deeper insights into the fundamental biology of glycosylation and accelerate the development of safer and more effective glycoprotein therapeutics.

References

- 1. Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production, characterization and pharmacokinetic properties of antibodies with N-linked Mannose-5 glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of D-Mannose in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, playing a fundamental role in glycosylation, energy production, and cellular signaling. While structurally similar to glucose, its metabolic fate is distinctly regulated, with significant implications for cell physiology and pathology. This technical guide provides an in-depth exploration of the core aspects of D-mannose metabolism, including its transport, phosphorylation, and subsequent channeling into glycolysis and glycosylation pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the metabolic and experimental workflows to serve as a valuable resource for researchers in basic science and drug development.

Introduction

D-mannose is an essential component of various glycoconjugates, including N-linked glycoproteins, which are crucial for protein folding, stability, and function.[1] Beyond its structural role, D-mannose has emerged as a modulator of metabolic and signaling pathways, with therapeutic potential in congenital disorders of glycosylation (CDG) and as an anti-cancer agent.[2][3] Understanding the intricacies of D-mannose metabolism is therefore paramount for harnessing its therapeutic applications and elucidating its role in disease.

Cellular Uptake and Transport

D-mannose enters mammalian cells primarily through facilitated diffusion via hexose transporters of the SLC2A (GLUT) family.[2] While it shares these transporters with glucose, some studies suggest the existence of a specific, high-affinity mannose transporter that is less sensitive to glucose competition.[3][4] This differential transport mechanism can lead to varying intracellular concentrations of mannose depending on the cell type and the extracellular glucose levels.

Intracellular Phosphorylation and Metabolic Fate

Once inside the cell, D-mannose is rapidly phosphorylated by hexokinase (HK) to form D-mannose-6-phosphate (Man-6-P) .[2] This is a critical branching point in mannose metabolism. Man-6-P can either be directed towards:

-

Glycolysis: Isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (Fru-6-P), which then enters the glycolytic pathway.[2][5]

-

Glycosylation: Converted to mannose-1-phosphate (Man-1-P) by phosphomannomutase 2 (PMM2) . Man-1-P is then activated to GDP-mannose, a key building block for the synthesis of N-linked glycans and other glycoconjugates.[2][5]

The flux of Man-6-P through these competing pathways is a critical determinant of cellular fate and is heavily influenced by the relative activities of MPI and PMM2.[2]

Quantitative Data on D-Mannose Metabolism

The following tables summarize key quantitative parameters of D-mannose metabolism, providing a comparative overview for researchers.

Table 1: D-Mannose Concentrations in Biological Systems

| Biological Sample | Concentration Range | Species | Reference(s) |

| Human Serum/Plasma | 20-50 µM | Human | [4][6] |

| Rat Plasma | ~80 µM | Rat | [6] |

Table 2: Kinetic Parameters of Key Enzymes and Transporters in D-Mannose Metabolism

| Enzyme/Transporter | Substrate | Km | Vmax | Cell/Tissue Type | Reference(s) |

| Mannose Transporter | D-Mannose | 30-70 µM | - | Various mammalian cell lines | [3] |

| Hexokinase | D-Mannose | 155.8 µM | 0.93 µmol/min/mg protein | Trypanosoma brucei gambiense | [1] |

| Phosphomannose Isomerase (PMI) | Mannose-6-Phosphate | - | - | Candida albicans | [7] |

| Phosphomannose Isomerase (PMI) | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/min/mg | E. coli | [8] |

| Phosphomannomutase 2 (PMM2) | Mannose-1-Phosphate | - | - | Human (recombinant) | [4] |

Note: Kinetic parameters can vary significantly depending on the specific isoform, species, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study D-mannose metabolism.

D-Mannose Uptake Assay

This protocol is designed to measure the rate of D-mannose uptake into cultured cells using a radiolabeled substrate.

Materials:

-

Cultured cells of interest

-

D-[2-³H]mannose or D-[¹⁴C]mannose

-

Complete culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Wash the cells twice with warm PBS.

-

Add pre-warmed culture medium containing a known concentration of radiolabeled D-mannose. For competition assays, include varying concentrations of unlabeled D-mannose or other sugars (e.g., D-glucose).

-

Incubate the cells at 37°C for a defined period (e.g., 5, 15, 30 minutes). Uptake should be linear during this time.

-

To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well and incubate for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate from a parallel plate to normalize the uptake data (e.g., cpm/µg protein).

-

Calculate the rate of uptake (e.g., pmol/min/mg protein).

Phosphomannose Isomerase (MPI) Activity Assay

This is a coupled spectrophotometric assay to measure the enzymatic activity of MPI in cell or tissue lysates.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Mannose-6-phosphate (substrate)

-

Phosphoglucose isomerase (PGI) (coupling enzyme)

-

Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

-

NADP⁺

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADP⁺, PGI, and G6PDH.

-

Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at 37°C to allow for the measurement of any background reactions.

-

Initiate the reaction by adding mannose-6-phosphate.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

-

The rate of the reaction is proportional to the MPI activity.

-

Calculate the specific activity of MPI (e.g., nmol/min/mg protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Analysis of N-linked Glycosylation by FACE (Fluorophore-Assisted Carbohydrate Electrophoresis)

This method allows for the analysis of changes in N-linked glycan profiles upon D-mannose treatment.

Materials:

-

Glycoproteins extracted from control and D-mannose-treated cells

-

PNGase F (Peptide-N-Glycosidase F)

-

8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS)

-

Sodium cyanoborohydride

-

Acrylamide/bis-acrylamide solution

-

Tris-glycine electrophoresis buffer

-

Gel electrophoresis apparatus

-

Fluorescence imager

Procedure:

-

N-glycan Release: Denature the glycoprotein sample and then incubate with PNGase F to release the N-linked glycans.

-

Fluorophore Labeling: Mix the released glycans with the fluorophore ANTS and the reducing agent sodium cyanoborohydride. Incubate to allow for reductive amination, which attaches the fluorescent tag to the reducing end of the glycans.

-

Polyacrylamide Gel Electrophoresis (PAGE): Prepare a high-percentage polyacrylamide gel. Load the ANTS-labeled glycan samples into the wells. Run the gel at a constant voltage until the dye front reaches the bottom. The negatively charged ANTS will cause the glycans to migrate towards the anode, and they will be separated based on their size.

-

Visualization: After electrophoresis, visualize the separated glycans using a fluorescence imager with the appropriate excitation and emission wavelengths for ANTS.

-

Analysis: Compare the glycan profiles of the control and D-mannose-treated samples. Changes in the intensity and migration of the bands will indicate alterations in the N-linked glycosylation pattern.

Visualizing Metabolic and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways of D-mannose and the workflows of the described experimental protocols.

Caption: Core metabolic pathway of D-mannose in mammalian cells.

Caption: Experimental workflow for a D-mannose uptake assay.

Caption: Workflow for a coupled spectrophotometric MPI activity assay.

Conclusion

D-mannose metabolism is a tightly regulated and highly integrated cellular process with profound implications for cell health and disease. Its dual role in both energy metabolism and the synthesis of essential glycoconjugates places it at a critical metabolic nexus. The information and protocols provided in this technical guide offer a foundational resource for researchers aiming to further unravel the complexities of D-mannose metabolism and explore its therapeutic potential. Future investigations into the specific regulation of mannose transporters and the metabolic crosstalk between glycolysis and glycosylation pathways will undoubtedly reveal new avenues for therapeutic intervention in a range of diseases, from genetic disorders to cancer.

References

- 1. Rapid uptake and phosphorylation of D-mannose, and limited D-mannose 6-phosphate isomerization in the glycolytic pathway of bloodstream forms of Trypanosoma brucei gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenomethionine labelling of phosphomannose isomerase changes its kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Guide to Metabolic Flux Analysis: Unraveling Cellular Metabolism for Researchers and Drug Development Professionals

An in-depth technical guide on the core principles, experimental protocols, and data interpretation of Metabolic Flux Analysis (MFA), tailored for researchers, scientists, and professionals in drug development.

Metabolic Flux Analysis (MFA) has emerged as a cornerstone technique in systems biology, providing a powerful lens through which to view the intricate network of biochemical reactions that sustain life.[1] By quantifying the rates of metabolic reactions—known as fluxes—MFA offers unparalleled insights into cellular physiology. This is particularly valuable in biomedical research and drug development, where understanding the metabolic reprogramming inherent in diseases like cancer can unveil novel therapeutic targets and mechanisms of drug action.[1][2] This guide delves into the fundamental principles of MFA, provides detailed experimental protocols for its application, and illustrates how to interpret the resulting data to accelerate research and development efforts.

Core Principles of Metabolic Flux Analysis

At its heart, MFA is the methodical study of quantifying the flow of metabolites through the intricate web of metabolic pathways within a biological system.[1] Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA provides dynamic information on the flow of matter, revealing how cells utilize nutrients to produce energy and biomass.[3]

The central tenet of MFA is the principle of mass balance, which dictates that over time, the rate of production of a metabolite must equal its rate of consumption in a steady-state system.[4] However, stoichiometric balancing alone is often insufficient to resolve fluxes through complex, interconnected pathways.[5] To overcome this, MFA typically employs isotopic tracers, most commonly carbon-13 (¹³C), to track the fate of atoms through the metabolic network.[6]

By introducing a ¹³C-labeled substrate (e.g., glucose) into a cell culture, researchers can follow the incorporation of the heavy isotope into various downstream metabolites.[7] The resulting labeling patterns in these metabolites are measured using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] These patterns are directly influenced by the underlying metabolic fluxes.[10] A computational model of the cell's metabolic network is then used to estimate the intracellular fluxes that best explain the experimentally measured labeling patterns and extracellular nutrient uptake and product secretion rates.[11]

There are two primary modes of MFA:

-

Stationary MFA (¹³C-MFA): This is the most established method, where cells are cultured until they reach both a metabolic and isotopic steady state.[12] This approach provides a time-averaged view of the metabolic fluxes.

-

Isotopically Non-Stationary MFA (INST-MFA): This technique analyzes the transient labeling patterns of intracellular metabolites before they reach an isotopic steady state.[13] INST-MFA is particularly useful for studying systems with slow labeling dynamics and can provide more precise flux estimations in a shorter timeframe.[13][14]

The overall workflow of a typical ¹³C-MFA experiment is a multi-step process that requires careful experimental design and sophisticated data analysis.

References

- 1. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 2. CeCaFDB: a curated database for the documentation, visualization and comparative analysis of central carbon metabolic flux distributions explored by 13C-fluxomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Flux Analysis (MFA) Platform - Creative Proteomics MFA [creative-proteomics.com]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 14. biorxiv.org [biorxiv.org]

Unveiling Glycosylation Dynamics: A Technical Guide to Isotopic Tracers

For Researchers, Scientists, and Drug Development Professionals

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that profoundly influences a vast array of biological processes, from protein folding and stability to cell signaling and immune responses. Dysregulation in glycosylation pathways is a hallmark of numerous diseases, including cancer and metabolic disorders, making these pathways attractive targets for therapeutic intervention. Understanding the intricate dynamics of glycan biosynthesis and turnover is therefore paramount. This technical guide provides an in-depth exploration of the use of isotopic tracers as a powerful tool to dissect and quantify the flux through glycosylation pathways, offering a window into the cellular glycome.

Introduction to Isotopic Tracers in Glycobiology

Stable isotope labeling is a robust methodology for tracking the metabolic fate of molecules within a biological system.[1] By introducing non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N) into precursor molecules, researchers can follow their incorporation into downstream products, such as the nucleotide sugars that are the building blocks of glycans.[2][3] This approach, coupled with sensitive analytical techniques like mass spectrometry (MS), enables the precise quantification of glycan synthesis, turnover rates, and the relative contributions of different metabolic pathways to their production.[1][4]

There are three principal strategies for introducing stable isotopes into glycans:

-

Metabolic Labeling: Cells or organisms are cultured in media containing isotopically labeled precursors, such as [U-¹³C]-glucose or [¹⁵N]-glutamine.[5][6][7] These labeled precursors are metabolized and integrated into the nucleotide sugar biosynthesis pathways, leading to the formation of labeled glycans.[3] This in vivo approach provides a global view of glycan dynamics under physiological conditions.[1]

-

Chemical Labeling: This in vitro method involves the chemical derivatization of isolated glycans with isotopically coded tags.[8][9] This strategy is particularly useful for relative quantification between different samples and can enhance ionization efficiency in mass spectrometry.[9]

-

Enzymatic Labeling: Specific enzymes are used to transfer isotopically labeled monosaccharides to glycans in vitro.[1] This targeted approach allows for the investigation of specific glycosylation events.

This guide will primarily focus on metabolic labeling, as it provides the most comprehensive insight into the dynamic nature of glycosylation pathways within a cellular context.

Core Glycosylation Pathways and Isotopic Labeling Strategies

The biosynthesis of N-linked and O-linked glycans originates from a few key monosaccharides that are activated as nucleotide sugars. The hexosamine biosynthetic pathway (HBP) is central to this process, producing uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical precursor for many glycans.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, glutamine, acetyl-CoA, and UTP metabolism to generate UDP-GlcNAc. By using specifically labeled isotopic tracers, the flux through this pathway can be meticulously tracked.

Caption: The Hexosamine Biosynthetic Pathway and points of isotopic tracer incorporation.

Pentose Phosphate Pathway (PPP) and Nucleotide Sugar Interconversion

The PPP, another branch of glucose metabolism, is crucial for generating pentose sugars necessary for nucleotide synthesis, including the UTP required for UDP-GlcNAc formation. Isotopic tracers like [1,2-¹³C₂]glucose are particularly effective for distinguishing PPP flux from glycolysis.[10][11] Furthermore, UDP-GlcNAc can be converted to other nucleotide sugars, such as UDP-N-acetylgalactosamine (UDP-GalNAc) and CMP-sialic acid, and the flow through these interconversion pathways can be monitored with isotopic labeling.[3]

Experimental Design and Protocols

A typical metabolic labeling experiment to study glycosylation dynamics involves several key steps, from cell culture to data analysis.

Caption: General experimental workflow for metabolic labeling of glycans.

Detailed Experimental Protocol: Metabolic Labeling of N-Glycans

This protocol provides a generalized framework for labeling and analyzing N-glycans from cultured mammalian cells.

1. Cell Culture and Metabolic Labeling:

- Culture mammalian cells to mid-log phase in standard growth medium.

- For the labeling experiment, replace the standard medium with a custom medium containing the desired stable isotope-labeled precursor. For example, use glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum and [U-¹³C₆]-glucose at the same concentration as standard glucose.[3]

- Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.

2. Cell Lysis and Protein Extraction:

- Harvest cells by scraping and wash with ice-cold PBS.

- Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

- Quantify the protein concentration using a standard assay (e.g., BCA assay).

3. Protein Digestion and N-Glycan Release:

- Denature the protein extract by heating.

- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

- Digest the proteins into peptides using a protease such as trypsin.

- Release N-linked glycans from the peptides using the enzyme PNGase F.[12]

4. Glycan Purification and Derivatization:

- Purify the released N-glycans using a solid-phase extraction (SPE) method, such as graphitized carbon cartridges.

- For certain analyses, glycans can be derivatized to improve ionization efficiency, for example, by permethylation.[9]

5. LC-MS/MS Analysis:

- Analyze the purified glycans using liquid chromatography-mass spectrometry (LC-MS). A common setup is hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[13]

- Acquire data in both full scan (MS1) and tandem MS (MS/MS) modes. The MS1 scan will show the isotopic distribution of the glycans, while the MS/MS spectra will provide structural information.

6. Data Analysis:

- Process the raw MS data using specialized software to identify glycan compositions and quantify the isotopic enrichment.[8]

- The mass shift between the unlabeled (M+0) and labeled isotopologues reveals the number of incorporated labeled atoms.

- Calculate the fractional isotopic enrichment over time to determine the rate of glycan synthesis and turnover.

Quantitative Data Presentation

The quantitative data obtained from isotopic tracer experiments can be summarized to compare glycosylation dynamics under different conditions.

Isotopic Enrichment of Glycan Precursors

This table illustrates the expected mass shifts in UDP-GlcNAc when using common isotopic tracers.

| Isotopic Tracer | Labeled Moiety | Expected Mass Shift (Da) |

| [U-¹³C₆]-Glucose | Hexosamine ring | +6 |

| [¹⁵N₂]-Glutamine | Amide nitrogen | +1 |

| [¹³C₂]-Acetyl-CoA | Acetyl group | +2 |

Example Data: Glycan Turnover Rates

The following table presents hypothetical turnover rates for different glycan structures, as could be determined from a pulse-chase isotopic labeling experiment.

| Glycan Structure | Half-life (hours) in Condition A | Half-life (hours) in Condition B |

| High-mannose (Man5GlcNAc2) | 24 | 18 |

| Complex, biantennary | 48 | 36 |

| Sialylated, triantennary | 72 | 60 |

Applications in Research and Drug Development

The application of isotopic tracers to study glycosylation has far-reaching implications:

-

Understanding Disease Mechanisms: By comparing glycosylation dynamics in healthy versus diseased states, researchers can identify specific pathway alterations that contribute to pathology.[14]

-

Biomarker Discovery: Changes in glycan turnover or the flux through specific glycosylation pathways can serve as novel biomarkers for disease diagnosis and prognosis.[12]

-

Drug Target Validation: Isotopic tracing can be used to assess the on-target effects of drugs that inhibit specific enzymes in the glycosylation machinery.

-

Biopharmaceutical Production: Optimizing glycosylation is critical for the efficacy and safety of many therapeutic proteins. Isotopic tracers can be used to monitor and control glycosylation profiles during the manufacturing process.

Conclusion

Isotopic tracers provide an unparalleled ability to quantitatively analyze the complex and dynamic processes of glycosylation. By enabling the measurement of metabolic fluxes and glycan turnover rates, these techniques offer deep insights into the regulation of glycosylation in health and disease. For researchers and professionals in drug development, mastering these methodologies is key to unlocking new therapeutic opportunities and advancing our understanding of glycobiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics/Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurisotop.com [eurisotop.com]

- 8. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]

- 9. Glycan Analysis by Isobaric Aldehyde Reactive Tags and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reliable LC-MS Quantitative Glycomics Using iGlycoMab Stable Isotope Labeled Glycans as Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative HILIC-Q-TOF-MS Analysis of Glycosaminoglycans and Non-reducing End Carbohydrate Biomarkers via Glycan Reductive Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into D-Mannose-13C6,d7: A Technical Guide for Metabolomics in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing D-mannose-13C6,d7 in metabolomics studies. This isotopically labeled sugar is a powerful tool for tracing the intricate pathways of mannose metabolism, particularly in the context of glycosylation, with significant applications in disease research and the development of novel therapeutics.

Introduction to D-Mannose and its Significance in Metabolism

D-mannose, a C-2 epimer of glucose, is a crucial monosaccharide in mammalian metabolism. While glucose is the primary cellular fuel, mannose plays a vital role in the glycosylation of proteins, a post-translational modification essential for protein folding, stability, and function.[1] Dysregulation of mannose metabolism and glycosylation is implicated in various diseases, including congenital disorders of glycosylation (CDG) and cancer.[2][3]

The Power of Isotopic Labeling: Introducing this compound

Stable isotope labeling is a cornerstone of modern metabolomics, enabling researchers to trace the metabolic fate of molecules within complex biological systems. This compound is a specialized tracer where all six carbon atoms are replaced with the stable isotope carbon-13 (¹³C), and seven hydrogen atoms are replaced with deuterium (²H or d). This dual labeling provides distinct advantages:

-

¹³C Labeling: Allows for the differentiation of the tracer from endogenous, unlabeled mannose, enabling precise quantification of its incorporation into various metabolic pathways.

-

Deuterium (d7) Labeling: The additional mass shift provided by deuterium further enhances the tracer's utility, particularly in mass spectrometry-based analyses. It can help to distinguish the tracer from other molecules with similar mass-to-charge ratios and can be used to probe specific enzymatic reactions involving hydrogen exchange.

While D-mannose fully labeled with ¹³C (D-Mannose-13C6) is commercially available and widely used as an internal standard for accurate quantification, the combined ¹³C and deuterium labeling in this compound offers a more advanced tool for sophisticated metabolic flux analysis.[4][5][6]

Core Applications in Research and Drug Development

The application of this compound in metabolomics offers profound insights across various research and development stages:

-

Elucidating Disease Mechanisms: Tracing the flux of mannose in disease models can reveal metabolic reprogramming associated with pathologies like cancer and inherited metabolic disorders.

-

Drug Discovery and Target Validation: By observing how a drug candidate alters mannose metabolism and glycosylation, researchers can understand its mechanism of action and validate its molecular target.

-

Biomarker Discovery: Aberrant mannose metabolism can lead to the production of unique metabolic signatures that can serve as biomarkers for disease diagnosis, prognosis, or response to therapy.[3]

-

Optimizing Biologic Drug Production: For therapeutic glycoproteins, such as monoclonal antibodies, controlling glycosylation is critical for efficacy and safety. D-mannose tracers can be used to optimize cell culture conditions to achieve desired glycan profiles.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing isotopically labeled mannose to investigate its contribution to glycosylation.

Table 1: Contribution of Exogenous Mannose to N-Glycans in Human Fibroblasts [2][7]

| Cell Type | Condition | Contribution of Exogenous Mannose to N-Glycans (%) |

| Normal Human Fibroblasts | Physiological (50 µM Mannose) | 25-30 |

| MPI-Deficient Fibroblasts | Physiological (50 µM Mannose) | 80 |

MPI: Mannose Phosphate Isomerase

Table 2: LC-MS/MS Method Validation Parameters for D-Mannose Quantification using D-Mannose-13C6 Internal Standard [3]

| Parameter | Result |

| Linearity Range | 1–50 μg/mL |

| Inter-day Precision (RSD) | <15% |

| Intra-day Precision (RSD) | <15% |

| Extraction Recovery | 104.1%–105.5% |

| Matrix Effect | 97.0%–100.0% |

RSD: Relative Standard Deviation

Experimental Protocols

Below are detailed methodologies for key experiments involving isotopically labeled mannose.

Protocol 1: Metabolic Labeling and Analysis of N-linked Glycans

This protocol is adapted from established methods for studying N-linked glycan processing using isotopically labeled mannose.[8][9]

1. Metabolic Labeling: a. Culture cells to 70-80% confluency. b. Wash cells with phosphate-buffered saline (PBS). c. Incubate cells in a glucose-free medium supplemented with dialyzed fetal bovine serum. d. Add this compound to the desired final concentration (e.g., 50 µM). e. Incubate for a specified period (e.g., 24-48 hours) to allow for incorporation of the labeled mannose into glycoproteins.

2. Cell Lysis and Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Immunoprecipitation of Target Glycoprotein (Optional): a. Incubate the protein extract with a primary antibody specific to the glycoprotein of interest. b. Add protein A/G-agarose beads to capture the antibody-glycoprotein complex. c. Wash the beads to remove non-specific binding.

4. Glycan Release: a. Denature the glycoprotein sample by heating. b. Treat the sample with Peptide-N-Glycosidase F (PNGase F) to release N-linked glycans.

5. Glycan Purification and Analysis: a. Purify the released glycans using solid-phase extraction. b. Analyze the labeled glycans by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Quantification of D-Mannose in Serum using LC-MS/MS with D-Mannose-13C6 Internal Standard

This protocol is based on a validated method for quantifying D-mannose in biological samples.[3]

1. Sample Preparation: a. To a serum sample, add an internal standard solution of D-mannose-13C6. b. Precipitate proteins by adding a solvent like acetonitrile. c. Centrifuge to pellet the precipitated proteins. d. Collect the supernatant for analysis.

2. LC-MS/MS Analysis: a. Chromatography:

- Column: A suitable column for sugar analysis (e.g., an amino-based column).

- Mobile Phase: A gradient of water and acetonitrile with a suitable modifier.

- Flow Rate: Optimized for the column dimensions.

- Column Temperature: Maintained at a constant temperature (e.g., 40°C). b. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both unlabeled D-mannose and the D-mannose-13C6 internal standard.

3. Data Analysis: a. Generate a calibration curve using known concentrations of unlabeled D-mannose spiked with a constant amount of the internal standard. b. Calculate the peak area ratio of the analyte to the internal standard for the unknown samples. c. Determine the concentration of D-mannose in the samples by interpolating from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in metabolomics.

Caption: Metabolic pathway of this compound incorporation into glycoproteins.

References

- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The metabolic origins of mannose in glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]

- 6. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.1 [isotope.com]

- 7. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Key Applications of Labeled Mannose in Biological Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose, a C-2 epimer of glucose, is a monosaccharide of profound importance in a multitude of biological processes. Its incorporation into glycoconjugates, such as N-linked and O-linked glycoproteins and glycosylphosphatidylinositol (GPI) anchors, is fundamental to protein folding, stability, trafficking, and cell-cell recognition. The strategic labeling of mannose with isotopes, fluorescent tags, or affinity handles like biotin has furnished researchers with powerful tools to dissect its metabolic pathways, elucidate the roles of mannosylated biomolecules, and develop targeted therapeutic strategies. This technical guide provides a comprehensive overview of the core applications of labeled mannose in biological research, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Metabolic Labeling and Flux Analysis

One of the most powerful applications of labeled mannose is in tracing its metabolic fate and quantifying its contribution to various biosynthetic pathways. This is primarily achieved through the use of isotopically labeled mannose analogs.

Isotopic Labeling Strategies